3-(2,6-Dichlorophenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(2,6-Dichlorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. One common method involves the use of a Grignard reagent, followed by oxidation to yield the desired product. The reaction conditions often include the use of solvents such as diethyl ether or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(2,6-Dichlorophenyl)-2-oxopropanoic acid, while reduction may produce 3-(2,6-Dichlorophenyl)-2-hydroxypropanol.
Scientific Research Applications
3-(2,6-Dichlorophenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.
2,6-Dichlorophenylacetic acid: Another compound with a dichlorophenyl group, used in various chemical syntheses.
Uniqueness
3-(2,6-Dichlorophenyl)-2-hydroxypropanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydroxypropanoic acid moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C9H8Cl2O3 |
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Molecular Weight |
235.06 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8Cl2O3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChI Key |
OKXQURLEYYAPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(C(=O)O)O)Cl |
Origin of Product |
United States |
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